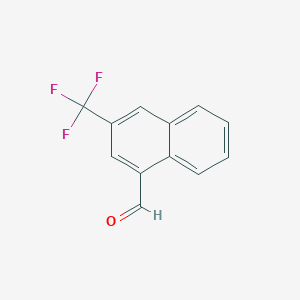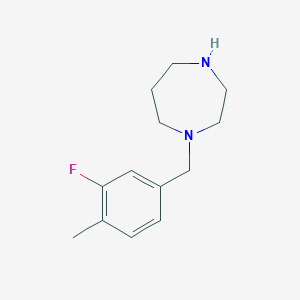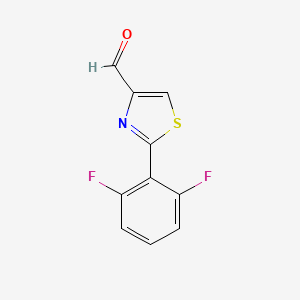
2-(Trifluoromethyl)naphthalene-4-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)naphthalene-4-carboxaldehyde is an organic compound with the molecular formula C12H7F3O and a molecular weight of 224.18 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to the naphthalene ring, which significantly influences its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the metalation of 2-(trifluoromethyl)naphthalene using organometallic reagents such as tert-butyllithium in the presence of potassium tert-butoxide . This is followed by the reaction with carbon dioxide to form the corresponding carboxylic acid, which is then converted to the aldehyde.
Industrial Production Methods
Industrial production methods for 2-(Trifluoromethyl)naphthalene-4-carboxaldehyde are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethyl)naphthalene-4-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-(Trifluoromethyl)naphthalene-4-carboxylic acid.
Reduction: 2-(Trifluoromethyl)naphthalene-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(Trifluoromethyl)naphthalene-4-carboxaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)naphthalene-4-carboxaldehyde is largely dependent on its chemical structure. The trifluoromethyl group is known to influence the electronic properties of the naphthalene ring, making it more reactive towards electrophilic aromatic substitution reactions. The aldehyde group can also participate in various chemical reactions, such as nucleophilic addition and condensation reactions, which are crucial in the synthesis of more complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)naphthalene-4-carbonyl chloride: Similar structure but with a carbonyl chloride group instead of an aldehyde group.
1-Chloro-3,4-dihydronaphthalene-2-carboxaldehyde: Similar naphthalene structure but with a chloro group and a different substitution pattern.
Uniqueness
2-(Trifluoromethyl)naphthalene-4-carboxaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound in various chemical syntheses and applications, particularly in the development of molecules with specific electronic and steric characteristics.
Propriétés
Formule moléculaire |
C12H7F3O |
|---|---|
Poids moléculaire |
224.18 g/mol |
Nom IUPAC |
3-(trifluoromethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)10-5-8-3-1-2-4-11(8)9(6-10)7-16/h1-7H |
Clé InChI |
DSLYKVOUMWQMKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1'H-Spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one](/img/structure/B11884297.png)




![3-Acetyl-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl acetate](/img/structure/B11884334.png)
